molecular formula C15H12FN3O B7561686 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea

1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea

Cat. No.: B7561686
M. Wt: 269.27 g/mol
InChI Key: CZVBBKTXPNRURD-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea is a chemical compound of interest in medicinal chemistry and pharmaceutical research, incorporating two privileged pharmacophores: the fluorophenyl ring and the indole moiety. Urea derivatives, particularly those containing aryl groups like the 2-fluorophenyl unit, are extensively investigated for their potential as antimicrobial agents. Such compounds have demonstrated promising growth inhibition against challenging bacterial strains, including Acinetobacter baumannii . Furthermore, the indole scaffold is a structure of high significance in drug discovery. Indole-containing compounds are widely studied for their anticancer potential due to their ability to interact with key biological targets and induce apoptosis in various cancer cell lines, including colorectal carcinoma . Researchers are exploring similar urea-bridged molecules as potent and selective agonists for G protein-coupled receptors (GPCRs) like the formyl peptide receptor (FPR), which play critical roles in regulating inflammatory and immune responses . The integration of the 1H-indol-4-yl group in this compound makes it a valuable scaffold for developing new small-molecule ligands for pharmacological research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-11-4-1-2-5-14(11)19-15(20)18-13-7-3-6-12-10(13)8-9-17-12/h1-9,17H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVBBKTXPNRURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC3=C2C=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of indole derivatives, including 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea. This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations demonstrated that this compound can induce apoptosis in lung carcinoma (A549) and colon cancer (HCT116) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison ControlControl IC50 (µM)
A549193.935-Fluorouracil371.36
HCT1166.765-Fluorouracil77.15

Antitubercular Activity

The compound has also been evaluated for its potential as an antitubercular agent. A study highlighted its effectiveness against Mycobacterium tuberculosis, showing promising inhibition rates in high-throughput screening assays . The mechanism of action appears to involve targeting specific pathways essential for bacterial survival.

Table 2: Antitubercular Activity Results

Compound% Inhibition at MIC (µM)
This compound98% at 7.6 µM
Control Compound100% at lower concentrations

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Modifications in the phenyl ring or indole structure can significantly impact potency and selectivity against cancer or bacterial cells. For instance, substituting different groups on the indole nitrogen or altering the urea linkage has been shown to enhance activity while improving pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various analogs of this compound:

  • Meridianin Derivatives : Research involving meridianin derivatives, which share structural similarities, revealed enhanced antitumor activity through specific modifications at the urea position . These findings suggest that similar strategies could be applied to optimize the fluorinated indole derivative.
  • Indole-Derived Thioureas : Another study synthesized a series of indole-derived thioureas that demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential broad-spectrum applications for compounds with similar frameworks .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects: The target compound’s ortho-fluorophenyl group contrasts with para-fluorophenyl () or complex substituents in flufenoxuron (). Ortho substitution may sterically hinder interactions compared to para positions.
  • Indole Positioning: Indol-4-yl (target) vs.
  • Synthetic Feasibility : High yields (80–94%) for analogs suggest robust urea-forming reactions, applicable to the target compound .
Physicochemical Profile
  • Lipophilicity: Fluorine atoms increase logP values, enhancing membrane permeability. For example, flufenoxuron’s multiple fluorines likely boost its pesticidal activity via improved target binding .
  • Hydrogen Bonding : Urea’s NH groups enable interactions with biological targets, as seen in triazene compounds () with DNA cleavage activity .

Structural Insights from Crystallography

While crystallographic data for the target compound is absent, and highlight SHELX software’s role in refining small-molecule structures. Analogous compounds (e.g., ) with resolved structures could guide modeling of the target’s conformation .

Recommendations :

  • Conduct enzymatic assays (e.g., kinase inhibition) given indole’s prevalence in signaling inhibitors.
  • Explore pesticidal activity given structural parallels to flufenoxuron.
  • Resolve crystallographic data to elucidate binding conformations.

Preparation Methods

Preparation of Indol-4-yl Isocyanate

Indol-4-yl isocyanate is synthesized via phosgene or triphosgene-mediated carbonylation of 1H-indol-4-amine. In a representative procedure, 1H-indol-4-amine (1.0 equiv) reacts with triphosgene (0.33 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen atmosphere. Triethylamine (2.0 equiv) is added dropwise to neutralize HCl byproducts. The intermediate isocyanate is isolated in 85–90% yield after solvent evaporation and recrystallization from hexane.

Coupling with 2-Fluoroaniline

The isocyanate intermediate is reacted with 2-fluoroaniline (1.1 equiv) in DCM at room temperature for 12–16 hours. The reaction is monitored via TLC, and the urea product precipitates upon quenching with ice water. Purification by column chromatography (silica gel, ethyl acetate/hexane 1:3) yields this compound in 78–82% purity.

Table 1: Reaction Conditions for Classical Isocyanate Method

ParameterDetails
SolventDichloromethane (DCM)
Temperature0°C (isocyanate formation); RT (coupling)
Catalysts/AdditivesTriethylamine
Yield78–82%
Purity (HPLC)>95%

Phosgene and Triphosgene-Based Methods

Phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate, BTC) offer safer alternatives for large-scale synthesis. In this approach, 1H-indol-4-amine and 2-fluoroaniline are simultaneously reacted with BTC in a one-pot procedure.

Key Steps:

  • BTC (0.35 equiv) is dissolved in DCM under nitrogen.

  • 1H-indol-4-amine (1.0 equiv) and 2-fluoroaniline (1.0 equiv) are added sequentially at −10°C.

  • The mixture is stirred for 4 hours, warmed to room temperature, and filtered to remove ammonium chloride byproducts.

  • The crude product is recrystallized from ethanol/water (3:1) to afford the urea derivative in 70–75% yield.

Advantages:

  • Eliminates isolation of hazardous isocyanate intermediates.

  • Reduces reaction time by 50% compared to classical methods.

Carbonyldiimidazole (CDI)-Assisted Synthesis

CDI-mediated urea formation is favored for its mild conditions and compatibility with moisture-sensitive substrates.

Procedure:

  • 1H-indol-4-amine (1.0 equiv) is treated with CDI (1.2 equiv) in tetrahydrofuran (THF) at 25°C for 2 hours to form the imidazolide intermediate.

  • 2-Fluoroaniline (1.1 equiv) is added, and the reaction is stirred for 12 hours.

  • The mixture is diluted with water, and the product is extracted with ethyl acetate. After solvent removal, the residue is purified via flash chromatography to yield 80–85% product.

Table 2: CDI Method Optimization

VariableOptimal Range
CDI Equivalents1.1–1.3
Reaction Time10–14 hours
SolventTHF or acetonitrile
Temperature25–40°C

Hofmann Rearrangement Approach

The Hofmann rearrangement converts carboxamides to ureas via isocyanate intermediates. While less common for indole derivatives, this method is viable for substrates with acid-sensitive functional groups.

Example Protocol:

  • Indole-4-carboxamide (1.0 equiv) is treated with sodium hypobromite (NaOBr) in aqueous NaOH at 0–5°C.

  • The generated isocyanate is trapped in situ with 2-fluoroaniline (1.2 equiv) in dioxane.

  • After 6 hours, the urea product is isolated in 65–70% yield after acid-base workup.

Limitations:

  • Lower yields due to competing hydrolysis reactions.

  • Requires strict temperature control (−5°C to 5°C).

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase synthesis to minimize environmental impact.

Water-Mediated Coupling

A 2023 study demonstrated urea formation in water using S,S-dimethyl dithiocarbonate (DMDTC) as a carbonyl source. 1H-Indol-4-amine and 2-fluoroaniline react with DMDTC (1.0 equiv) at 60°C for 8 hours, yielding 72–75% product without organic solvents.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the coupling of pre-formed isocyanates with amines, reducing reaction times from hours to minutes.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Catalyst Recycling : Palladium catalysts (e.g., Pd(OAc)₂) are recovered via filtration and reused for 3–5 cycles without significant activity loss.

  • Purification : Crystallization replaces chromatography for economic feasibility. Ethanol/water mixtures achieve >98% purity.

  • Waste Management : Phosgene byproducts are neutralized with sodium bicarbonate before disposal.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Classical Isocyanate78–82>95High$$
Triphosgene One-Pot70–7592–94Moderate$
CDI-Mediated80–85>97High$$$
Hofmann Rearrangement65–7090–92Low$$
Green Chemistry (Water)72–7588–90High$

Q & A

Basic: What are the recommended synthetic routes for 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea?

Methodological Answer:
The synthesis typically involves coupling a fluorophenyl isocyanate with a substituted indole amine. For example:

  • Step 1: Prepare 2-fluorophenyl isocyanate via phosgenation of 2-fluoroaniline under controlled conditions.
  • Step 2: React the isocyanate with 4-aminoindole in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring for 12–24 hours.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Analogous methods are employed for structurally related urea derivatives, such as the synthesis of LasR inhibitors (e.g., compound C1 in ) .

Advanced: How can structural discrepancies in crystallographic data for urea derivatives be resolved?

Methodological Answer:
Discrepancies often arise from disordered fluorophenyl or indole moieties. To address this:

  • Data Collection: Use high-resolution synchrotron radiation (e.g., λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement: Apply the SHELX suite (e.g., SHELXL) with constraints for fluorine atom positions and hydrogen-bonding networks. For example, SHELX’s robust handling of twinned data (common in fluorinated compounds) is critical, as noted in .
  • Validation: Cross-validate results with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond lengths/angles.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: Use 19F^{19}\text{F}-NMR to confirm fluorophenyl substitution (δ ≈ -110 to -120 ppm). 1H^{1}\text{H}-NMR should show indole NH peaks at δ 10–12 ppm and urea NH signals at δ 6–8 ppm.
  • HRMS: Electrospray ionization (ESI) in positive mode to verify molecular ion peaks (e.g., [M+H]+^+).
  • IR: Confirm urea C=O stretching at ~1640–1680 cm1^{-1} and NH stretches at ~3200–3400 cm1^{-1}.

Similar approaches were used for related urea-based inhibitors in .

Advanced: How can researchers design experiments to assess contradictory bioactivity data in different cell lines?

Methodological Answer:

  • Assay Optimization: Standardize conditions (e.g., serum concentration, incubation time) across cell lines. For example, used PAO1 Pseudomonas aeruginosa with 24-hour biofilm assays under static conditions .
  • Orthogonal Assays: Combine biofilm inhibition (crystal violet staining) with quorum-sensing reporter strains (e.g., LasR-GFP constructs) to confirm target engagement.
  • Dose-Response Analysis: Perform IC50_{50} determinations in triplicate and apply Hill slope models to assess potency variability.

Basic: What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

  • Solubility Screening: Test dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM) and aqueous buffers (PBS, pH 7.4) for dilution.
  • Stability: Monitor degradation via HPLC at 25°C and 4°C over 72 hours. For fluorinated ureas, acetonitrile/water (60:40) with 0.1% formic acid is effective .

Advanced: What computational strategies predict target interactions for fluorinated urea derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., LasR in ). Prioritize hydrophobic pockets for fluorophenyl/indole moieties .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the urea backbone.
  • QSAR Models: Develop models with descriptors like logP, polar surface area, and fluorine substituent position (meta vs. para), as seen in sodium channel inhibitors ( ) .

Basic: How should researchers handle toxicity and safety concerns during synthesis?

Methodological Answer:

  • Phosgenation Alternatives: Use non-phosgene routes (e.g., triphosgene or carbonyldiimidazole) for isocyanate synthesis.
  • PPE: Wear fluoropolymer-coated gloves (e.g., Silver Shield®) to prevent permeation by fluorinated intermediates.
  • Waste Disposal: Neutralize isocyanate residues with 10% aqueous ethanolamine before disposal, per protocols in .

Advanced: What strategies optimize yield in multi-step syntheses of fluorinated ureas?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes at 100°C vs. 24 hours conventionally) for urea bond formation.
  • Catalyst Screening: Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig couplings (applicable to indole functionalization) .
  • In-Line Analytics: Implement FTIR or ReactIR to monitor intermediate formation and minimize side products.

Basic: What are the key challenges in purifying fluorinated urea derivatives?

Methodological Answer:

  • Byproduct Removal: Use preparative HPLC with C18 columns and acetonitrile/water gradients to separate unreacted indole or fluorophenyl precursors.
  • Crystallization: Optimize solvent polarity (e.g., dichloromethane/hexane) to enhance crystal lattice stability, as demonstrated for similar compounds in .

Advanced: How can researchers validate the mechanism of action for novel bioactivities?

Methodological Answer:

  • Genetic Knockouts: Use LasR-deficient Pseudomonas aeruginosa strains (ΔlasR) to confirm target specificity, as in .
  • Thermal Shift Assays: Monitor protein melting shifts (e.g., using Sypro Orange) to quantify binding affinity.
  • Metabolomics: Apply LC-MS to profile quorum-sensing molecules (e.g., C4-HSL) post-treatment.

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